3,4-Dichlorobenzenesulfonohydrazide

Vue d'ensemble

Description

The compound 3,4-Dichlorobenzenesulfonohydrazide is a derivative of benzenesulfonohydrazide, which is a class of compounds known for their potential applications in various fields, including materials science and pharmacology. Although the provided papers do not directly discuss 3,4-Dichlorobenzenesulfonohydrazide, they do provide insights into related compounds that can help infer the properties and applications of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of benzenesulfonylhydrazide with other chemical reagents. For instance, the preparation of a sulfonyl derivative, N'-(4-(3-methyl-3-phenylcyclobutyl)-3-phenylthiazol-2(3H)-ylidene)benzenesulfonohydrazide, was achieved by reacting benzenesulfonylhydrazide with phenylisothiocyanate in ethanol . Similarly, the synthesis of the title compound in paper involved the reaction of N'-(3,4-dichlorobenzylidene)-3,4,5-trimethoxybenzohydrazide with acetic anhydride. These methods suggest that 3,4-Dichlorobenzenesulfonohydrazide could also be synthesized through a condensation reaction involving a dichlorobenzaldehyde and benzenesulfonylhydrazide.

Molecular Structure Analysis

The molecular structure of compounds similar to 3,4-Dichlorobenzenesulfonohydrazide has been characterized using various spectroscopic techniques and computational methods. For example, the structure of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was determined using FT-IR, NMR, UV-Vis, and X-ray crystallography . Computational methods such as density functional theory (DFT) were also employed to predict vibrational frequencies, NMR chemical shifts, and optimized geometric parameters. These techniques could be applied to determine the molecular structure of 3,4-Dichlorobenzenesulfonohydrazide.

Chemical Reactions Analysis

The reactivity of sulfonamide compounds can be studied through various analyses, such as Natural Bond Orbital (NBO), Frontier Molecular Orbital (FMO), and Molecular Electrostatic Potential (MEP) . These analyses help identify reactive sites and charge transfer within the molecules, which are crucial for understanding the chemical behavior of 3,4-Dichlorobenzenesulfonohydrazide. Additionally, the study of intermolecular and intramolecular interactions, as seen in the crystal structure of related compounds , provides insights into the potential reactivity and interaction of 3,4-Dichlorobenzenesulfonohydrazide with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3,4-Dichlorobenzenesulfonohydrazide can be inferred from spectroscopic data and thermal analyses. For instance, the organo-mineral hybrid nanomaterial synthesized by intercalating 4-Chlorobenzenesulfonate into zinc-aluminium layered double hydroxides (LDHs) was characterized by X-ray diffraction and infrared spectroscopy, revealing its stability and degree of intercalation . These properties are indicative of the potential stability and intermolecular interactions that 3,4-Dichlorobenzenesulfonohydrazide may exhibit. Additionally, computational studies provide information on the band gap energies, which are important for understanding the electronic properties of the compound .

Applications De Recherche Scientifique

Chromogenic Systems in Enzymatic Assays

3,4-Dichlorobenzenesulfonohydrazide plays a role in chromogenic systems for enzymatic assays. Fossati et al. (2010) described the use of a chromogenic system involving 3,5-dichloro-2-hydroxybenzenesulfonic acid/4-aminophenazone for direct enzymic assay of uric acid in serum and urine. This system was reliable, simple, rapid, and suitable for manual or automated procedures (Fossati & Prencipe, 2010).

Heavy Metal Ion Sensing

3,4-Dichlorobenzenesulfonohydrazide derivatives have been used in the development of sensors for heavy metals. Asiri et al. (2018) synthesized (E)-N′-chlorobenzylidene-benzenesulfonohydrazide (CBBSH) molecules for detecting heavy metal ions, specifically manganese ions (Mn2+), in various environmental samples. The study highlighted the sensitivity and selectivity of these compounds in detecting Mn2+ ions (Asiri et al., 2018).

Organometallic Chemistry

In organometallic chemistry, derivatives of 3,4-Dichlorobenzenesulfonohydrazide have been explored. Lakraimi et al. (2006) studied the synthesis and characterization of a new stable organo-mineral hybrid nanomaterial by intercalating 4-Chlorobenzenesulfonate in the zinc-aluminium layered double hydroxide. The research focused on the incorporation methods and characterization of the hybrid material (Lakraimi et al., 2006).

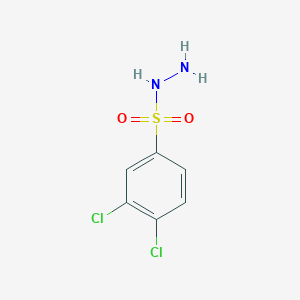

Safety And Hazards

The safety information for 3,4-Dichlorobenzenesulfonohydrazide includes several hazard statements: H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P260, P280, and P312, which advise not to breathe dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to call a poison center or doctor if feeling unwell .

Propriétés

IUPAC Name |

3,4-dichlorobenzenesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O2S/c7-5-2-1-4(3-6(5)8)13(11,12)10-9/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLGJXZMKOGQAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NN)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371054 | |

| Record name | 3,4-dichlorobenzenesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichlorobenzenesulfonohydrazide | |

CAS RN |

6655-74-9 | |

| Record name | 3,4-dichlorobenzenesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanol, 2-[(4-methoxyphenyl)thio]-](/img/structure/B1300978.png)

![7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid](/img/structure/B1300981.png)

![S-[2-(4-Pyridyl)ethyl]-L-cysteine](/img/structure/B1300984.png)

![methyl 4-(dimethylaminomethylidene)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B1300986.png)

![3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione](/img/structure/B1301001.png)